5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine

Description

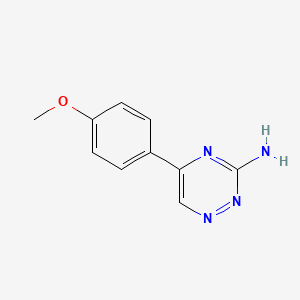

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methoxyphenyl)-1,2,4-triazin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c1-15-8-4-2-7(3-5-8)9-6-12-14-10(11)13-9/h2-6H,1H3,(H2,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKVNIXIUYNIBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=NC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901263040 |

Source

|

| Record name | 1,2,4-Triazin-3-amine, 5-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901263040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65943-31-9 |

Source

|

| Record name | 1,2,4-Triazin-3-amine, 5-(4-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65943-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Triazin-3-amine, 5-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901263040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for the synthesis and characterization of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-triazine core is a key pharmacophore found in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, antiviral, and anti-inflammatory activities.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of the 1,2,4-Triazine Scaffold

The 1,2,4-triazine ring system is a six-membered heterocycle containing three nitrogen atoms. Its structural features and electron distribution make it a versatile scaffold for the design of novel therapeutic agents.[5] The presence of the methoxy-substituted phenyl group at the 5-position and an amine group at the 3-position of the triazine ring in the title compound, this compound, suggests its potential for diverse biological interactions. The methoxy group can influence the compound's pharmacokinetic properties, while the amino group provides a site for further chemical modifications to explore structure-activity relationships (SAR).[6]

Retrosynthetic Analysis and Synthetic Strategy

A common and effective method for the synthesis of 3-amino-5-substituted-1,2,4-triazines involves the condensation of an α-ketoaldehyde or a related 1,2-dicarbonyl compound with aminoguanidine. For the synthesis of this compound, the logical precursors are 4-methoxyphenylglyoxal and an aminoguanidine salt (e.g., hydrochloride or bicarbonate).

The reaction proceeds through an initial condensation to form a guanylhydrazone intermediate, which then undergoes intramolecular cyclization with the elimination of water to yield the desired 1,2,4-triazine ring. The choice of reaction conditions, such as solvent and pH, is crucial for optimizing the yield and purity of the final product.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol for Synthesis

This protocol provides a step-by-step method for the synthesis of this compound.

Materials:

-

4-Methoxyphenylglyoxal hydrate

-

Aminoguanidine hydrochloride

-

Sodium acetate

-

Ethanol

-

Deionized water

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 4-methoxyphenylglyoxal hydrate in 100 mL of ethanol.

-

Addition of Reagents: To this solution, add 6.7 g of aminoguanidine hydrochloride and 8.2 g of sodium acetate. The sodium acetate acts as a base to neutralize the HCl salt of aminoguanidine, liberating the free base for the reaction.

-

Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form. If not, the volume of the solvent can be reduced under vacuum.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and byproducts.

-

Recrystallization: For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to obtain a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

In-depth Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are recommended:

Caption: Workflow for the characterization of the synthesized compound.

Physical Properties

-

Appearance: The purified compound is expected to be a crystalline solid.

-

Melting Point: A sharp melting point is indicative of high purity.

-

Solubility: The solubility of the compound should be determined in various organic solvents.

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide information on the number and types of protons in the molecule. Expected signals include:

-

A singlet for the methoxy (O-CH₃) protons.

-

Doublets for the aromatic protons of the 4-methoxyphenyl group, showing a characteristic AA'BB' splitting pattern.

-

A singlet for the proton on the triazine ring.

-

A broad singlet for the amino (NH₂) protons.

-

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

4.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:

-

N-H stretching vibrations for the primary amine.

-

C-H stretching for the aromatic and methoxy groups.

-

C=N and C=C stretching vibrations for the triazine and phenyl rings.

-

C-O stretching for the methoxy group.

4.2.3. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular formula C₁₀H₁₀N₄O.[7]

Summary of Expected Characterization Data

| Parameter | Expected Result |

| Molecular Formula | C₁₀H₁₀N₄O |

| Molecular Weight | 202.21 g/mol |

| ¹H NMR (DMSO-d₆) | δ 3.8 (s, 3H, OCH₃), 7.0 (d, 2H, Ar-H), 8.0 (d, 2H, Ar-H), 8.5 (s, 1H, triazine-H), 6.5 (br s, 2H, NH₂) |

| FT-IR (KBr, cm⁻¹) | 3300-3450 (N-H stretch), 3050-3100 (Ar C-H stretch), 2950-3000 (Aliphatic C-H stretch), 1600-1650 (C=N stretch), 1250 (C-O stretch) |

| Mass Spectrum (EI) | m/z 202 (M⁺) |

Conclusion

This technical guide outlines a reliable and reproducible method for the synthesis and comprehensive characterization of this compound. The provided protocols and expected analytical data will serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential therapeutic applications. The versatile 1,2,4-triazine scaffold continues to be a focal point in medicinal chemistry, and a thorough understanding of its synthesis and characterization is fundamental for the development of new and effective drugs.[1][2][3]

References

-

Arshad, M., Khan, T. A., & Alam Khan, M. (n.d.). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. [Link]

-

Arshad, M., Khan, T. A., & Alam Khan, M. (2015). 1,2,4-triazine derivatives: Synthesis and biological applications. Semantic Scholar. [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. [Link]

-

Balaha, M., George, R. F., & El-Mahdy, H. A. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. [Link]

-

Alshammari, N. A. H. (2022). Synthesis, Reactivity, and Applications of 4-Amino-3-Thioxo/ Hydrazino-6-Substituted-1,2,4-Triazin-5-Ones and Their Derivatives. Polycyclic Aromatic Compounds. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. [Link]

-

National Center for Biotechnology Information. (n.d.). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. [Link]

- Google Patents. (n.d.).

-

National Center for Biotechnology Information. (n.d.). 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine. [Link]

-

ResearchGate. (n.d.). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. [Link]

-

MDPI. (n.d.). Green Synthesis of 1,3,5-Triazines with Applications in Supramolecular and Materials Chemistry. [Link]

-

PubChem. (n.d.). 1,2,4-triazine, 5,6-bis(4-methoxyphenyl)-3-phenoxy-, 1-oxide. [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. [Link]

-

ChemSynthesis. (n.d.). 1,3,5-Triazines database - synthesis, physical properties. [Link]

-

ResearchGate. (n.d.). Anti-inflammatory activity of triazine derivatives: A systematic review. [Link]

-

PubMed Central. (n.d.). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. [Link]

-

PubMed. (2019). Insight into the Synthesis and Characterization of Organophosphorus-Based Bridged Triazine Compounds. [Link]

Sources

- 1. ijpsr.info [ijpsr.info]

- 2. [PDF] 1,2,4-triazine derivatives: Synthesis and biological applications | Semantic Scholar [semanticscholar.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

- 6. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C10H10N4O) [pubchemlite.lcsb.uni.lu]

5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine: A Technical Guide for Advanced Research

Abstract

This technical guide provides a comprehensive overview of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine (CAS No. 65943-31-9), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 1,2,4-triazine scaffold is a well-established pharmacophore known to exhibit a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] This document details the compound's physicochemical characteristics, provides a robust, field-proven protocol for its chemical synthesis and characterization, and explores its putative mechanism of action as a kinase inhibitor. Furthermore, it supplies detailed, step-by-step methodologies for in vitro evaluation, positioning this guide as an essential resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this molecular class.

Introduction and Chemical Identity

This compound belongs to the as-triazine (1,2,4-triazine) class of nitrogen-containing heterocycles. These structures are of profound interest due to their diverse pharmacological profiles, which stem from their ability to act as bioisosteres of purines and pyrimidines and to form multiple hydrogen bonds with biological targets.[3] The subject compound is characterized by a 1,2,4-triazine core substituted with a 3-amino group, which can serve as a critical hydrogen bond donor, and a 5-(4-methoxyphenyl) group, which provides a key hydrophobic and potential hydrogen bond-accepting moiety. This specific combination of functional groups suggests its potential as a targeted therapeutic agent, particularly in oncology.

Physicochemical and Drug-Likeness Properties

A preliminary in silico assessment of the compound's properties is crucial for guiding experimental design and predicting its potential as a drug candidate. The following table summarizes key computed physicochemical and drug-likeness parameters based on Lipinski's Rule of Five, a widely used guideline for evaluating the oral bioavailability of a chemical compound.[1][3]

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Formula | C10H10N4O | - | - |

| Molecular Weight | 202.22 g/mol | ≤ 500 g/mol | Yes |

| Hydrogen Bond Donors | 2 (from -NH2) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 5 (4x N, 1x O) | ≤ 10 | Yes |

| LogP (Octanol/Water) | 1.8 | ≤ 5 | Yes |

| Molar Refractivity | 57.5 cm³ | 40 - 130 | Yes |

| Topological Polar Surface Area (TPSA) | 82.9 Ų | ≤ 140 Ų | Yes |

Data calculated using online ADME and Lipinski's Rule of Five calculators.[1][4]

The compound fully complies with Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with those of orally bioavailable drugs. Its moderate LogP and TPSA values indicate a favorable balance between solubility and membrane permeability.

Synthesis and Characterization

The synthesis of 5-aryl-3-amino-1,2,4-triazines is reliably achieved through the cyclocondensation of an α-oxoaldehyde with an aminoguanidine salt.[5][6] This approach offers high yields and a straightforward purification process.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from the commercially available 4-methoxyacetophenone. The first step is the oxidation to the corresponding α-oxoaldehyde (4-methoxyphenylglyoxal), followed by cyclocondensation with aminoguanidine hydrochloride.

Sources

- 1. proteiniq.io [proteiniq.io]

- 2. mdpi.com [mdpi.com]

- 3. shihjen-lipinski-descriptors-calculator-app-fkay2n.streamlit.app [shihjen-lipinski-descriptors-calculator-app-fkay2n.streamlit.app]

- 4. armakovic.com [armakovic.com]

- 5. Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Elucidation of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine: A Technical Guide for Researchers

Introduction

In the landscape of contemporary drug discovery and development, the precise structural characterization of novel chemical entities is paramount. The 1,2,4-triazine scaffold is a privileged heterocycle, frequently incorporated into molecules exhibiting a wide array of biological activities. This guide provides an in-depth technical overview of the spectroscopic data for a key derivative, 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine . While direct experimental spectra for this specific compound are not widely published, this document, grounded in established spectroscopic principles and data from closely related analogues, offers a robust framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of heterocyclic compounds.

The structural integrity of a molecule under investigation is the bedrock of reliable biological and pharmacological data. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization process. This guide will delve into the predicted spectroscopic data for this compound, providing a detailed rationale for the expected spectral features based on its molecular architecture.

Molecular Structure and Key Features

The foundational step in spectroscopic analysis is a thorough understanding of the molecule's structure. This compound comprises a 1,2,4-triazine ring, a primary amine group at the 3-position, and a 4-methoxyphenyl substituent at the 5-position.

Figure 1: Molecular Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides invaluable information about the chemical environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the methoxy group protons.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 9.0 | Singlet | 1H | H-6 (Triazine ring) |

| ~7.8 - 8.2 | Doublet | 2H | Aromatic (ortho to triazine) |

| ~7.0 - 7.4 | Doublet | 2H | Aromatic (meta to triazine) |

| ~5.5 - 6.5 | Broad Singlet | 2H | -NH₂ |

| ~3.8 - 4.0 | Singlet | 3H | -OCH₃ |

Expert Interpretation

The proton on the triazine ring (H-6) is expected to be the most deshielded due to the electron-withdrawing nature of the nitrogen atoms, thus appearing at a high chemical shift (~8.5 - 9.0 ppm) as a singlet. The aromatic protons of the 4-methoxyphenyl group will likely appear as two distinct doublets, characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing triazine ring are expected to be deshielded and resonate at a lower field (~7.8 - 8.2 ppm) compared to the protons meta to the triazine ring, which are influenced by the electron-donating methoxy group and should appear at a higher field (~7.0 - 7.4 ppm). The primary amine protons (-NH₂) are anticipated to produce a broad singlet in the range of 5.5 - 6.5 ppm, with its chemical shift being concentration and solvent dependent. The three protons of the methoxy group (-OCH₃) will give a sharp singlet at approximately 3.8 - 4.0 ppm. This prediction is consistent with data reported for similar 3-amino-5-aryl-1,2,4-triazine structures.

Experimental Protocol: ¹H NMR Data Acquisition

A standard protocol for acquiring a high-quality ¹H NMR spectrum is as follows[1][2]:

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved; if not, filter the solution through a small cotton plug into the NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks to determine the relative number of protons and determine the chemical shifts relative to a reference standard (e.g., TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | C-3 (Triazine ring, attached to -NH₂) |

| ~155 - 160 | C-5 (Triazine ring, attached to aryl group) |

| ~145 - 150 | C-6 (Triazine ring) |

| ~160 - 165 | Aromatic C (attached to -OCH₃) |

| ~128 - 132 | Aromatic CH (ortho to triazine) |

| ~114 - 118 | Aromatic CH (meta to triazine) |

| ~120 - 125 | Aromatic C (ipso, attached to triazine) |

| ~55 - 60 | -OCH₃ |

Expert Interpretation

The carbon atoms of the 1,2,4-triazine ring are expected to be significantly deshielded due to the presence of multiple nitrogen atoms. The C-3 carbon, attached to the electronegative amine group, and the C-5 carbon, attached to the aryl group, are predicted to be in the 155-165 ppm range. The C-6 carbon should also appear at a low field, around 145-150 ppm. In the 4-methoxyphenyl ring, the carbon atom attached to the electron-donating methoxy group will be the most deshielded aromatic carbon (~160-165 ppm). The other aromatic carbons will appear in the typical aromatic region (110-140 ppm), with the ipso-carbon (attached to the triazine ring) being a quaternary carbon and likely showing a weaker signal. The methoxy carbon is expected to resonate in the 55-60 ppm region. These predictions are based on the analysis of ¹³C NMR data from structurally similar heterocyclic compounds.

Experimental Protocol: ¹³C NMR Data Acquisition

The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences[2][3]:

-

Sample Preparation: A more concentrated sample (20-50 mg) is typically required.

-

Acquisition: Due to the low natural abundance of ¹³C, a larger number of scans is necessary. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Processing and Analysis: Similar processing steps as for ¹H NMR are applied.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-O bonds.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Sharp (doublet) | N-H stretching (primary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2980 - 2850 | Medium | Aliphatic C-H stretching (-OCH₃) |

| ~1650 | Strong | N-H bending (scissoring) |

| ~1600, ~1500 | Medium to Strong | C=N and C=C stretching (triazine and aromatic rings) |

| ~1250 | Strong | Asymmetric C-O-C stretching (aryl ether) |

| ~1030 | Medium | Symmetric C-O-C stretching (aryl ether) |

Expert Interpretation

The most prominent features in the IR spectrum are expected to be the N-H stretching vibrations of the primary amine group, which typically appear as a doublet in the 3400-3200 cm⁻¹ region. The N-H bending vibration should be observed around 1650 cm⁻¹. Aromatic and aliphatic C-H stretching vibrations will be present in their characteristic regions. The stretching vibrations of the C=N bonds within the triazine ring and the C=C bonds of the aromatic ring will likely overlap in the 1600-1500 cm⁻¹ region. A strong absorption band around 1250 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of the aryl ether (methoxy group), which serves as a key diagnostic peak.

Experimental Protocol: IR Data Acquisition (Solid Sample)

A common method for obtaining an IR spectrum of a solid sample is the KBr pellet method[4][5][6][7]:

-

Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For this compound (C₁₀H₁₀N₄O), the expected molecular weight is approximately 202.22 g/mol .

Table 4: Predicted Mass Spectrometry Data (Electron Impact - EI)

| m/z | Possible Fragment |

| 202 | [M]⁺ (Molecular Ion) |

| 187 | [M - CH₃]⁺ |

| 173 | [M - N₂H]⁺ |

| 135 | [C₇H₇O]⁺ (p-methoxybenzoyl cation) |

| 107 | [C₇H₇O - CO]⁺ |

| 77 | [C₆H₅]⁺ |

Expert Interpretation

In an electron impact (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 202. Common fragmentation pathways would likely involve the loss of a methyl radical from the methoxy group to give a fragment at m/z 187. Cleavage of the triazine ring could lead to the loss of a diazo group. A significant fragment at m/z 135 corresponding to the stable p-methoxybenzoyl cation is also anticipated. Further fragmentation of this ion by loss of carbon monoxide would yield a fragment at m/z 107. The appearance of a peak at m/z 77 would indicate the formation of a phenyl cation.

Figure 2: A plausible fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)

A general procedure for obtaining an EI mass spectrum is as follows[8][9][10][11][12]:

-

Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS).

-

Ionization: Bombard the vaporized sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. While direct experimental data remains to be widely published, the interpretations and protocols presented herein, based on fundamental principles and data from analogous structures, offer a solid foundation for researchers working with this and related compounds. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data will aid in the unambiguous structural confirmation of this important heterocyclic scaffold, thereby ensuring the integrity of subsequent biological and medicinal chemistry studies.

References

-

IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 18, 2026, from [Link]

-

Infrared Spectroscopy Techniques Guide. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]

-

How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester Department of Chemistry. Retrieved January 18, 2026, from [Link]

-

Structural characterization of triazines. (n.d.). Retrieved January 18, 2026, from [Link]

-

Sample preparation for FT-IR. (n.d.). Retrieved January 18, 2026, from [Link]

-

Introduction to Electron Impact Ionization for GC–MS. (2020, October 2). LCGC International. Retrieved January 18, 2026, from [Link]

-

Sampling of solids in IR spectroscopy. (2017, March 21). Slideshare. Retrieved January 18, 2026, from [Link]

-

How to prepare IR samples? (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

- Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. (2000). Indian Journal of Chemistry - Section B, 39(9), 684-689.

-

Mass Spectrometry Ionization Methods. (n.d.). Emory University Department of Chemistry. Retrieved January 18, 2026, from [Link]

-

Step-by-step procedure for NMR data acquisition. (n.d.). Retrieved January 18, 2026, from [Link]

- Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. (2022). Cancers, 14(13), 3237.

-

Mass Spectrometry Tutorial. (n.d.). University of New Orleans Chemical Instrumentation Facility. Retrieved January 18, 2026, from [Link]

- Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (2021). Molecules, 26(20), 6253.

- Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. (2022). Molecules, 27(21), 7505.

-

Quantitative NMR Spectroscopy. (2017). Retrieved January 18, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved January 18, 2026, from [Link]

-

Electron Impact or Chemical Ionization for Mass Spectrometry. (2020, June 23). AZoM.com. Retrieved January 18, 2026, from [Link]

- Acquiring 1H and 13C Spectra. (2018). In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry.

-

3-Amino-1,2,4-triazine. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]

-

Efficient Routes to Pyrazolo[3,4-e][4][13][14]triazines and a New Ring System:[4][13][14]Triazino[5,6-d][1][4][13]triazines. (2011). Molecules, 16(12), 9884-9897.

- A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. (2013). South African Journal of Chemistry, 66, 223-229.

-

Synthesis of 1,2,4-Triazolo[1,5-d][4][13][14]triazine-2-amines by Thermolysis of 1H-Tetrazol-5-amine with 1,2,4-Triazine-5-carbonitriles. (2023). Chemistry of Heterocyclic Compounds, 59(10-11), 743-747.

- Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. (2022). Molecules, 27(10), 3266.

- A new triazine based π-conjugated mesoporous 2D covalent organic framework: It's in vitro anticancer activity. (2020).

- Synthesis of 5-[(Thiophen-3-yl)amino]-1,2,4-triazines. (2022). Russian Journal of Organic Chemistry, 58(11), 1629-1634.

- Insight into the Synthesis and Characterization of Organophosphorus-Based Bridged Triazine Compounds. (2019). Molecules, 24(14), 2672.

- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Istanbul Journal of Pharmacy, 53(3), 294-301.

Sources

- 1. How To [chem.rochester.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. books.rsc.org [books.rsc.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 10. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. azom.com [azom.com]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 13. scribd.com [scribd.com]

- 14. 3-AMINO-1,2,4-TRIAZINE(1120-99-6) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine. It is intended for researchers, scientists, and drug development professionals who are engaged in the structural elucidation of novel chemical entities. This document is structured to not only provide procedural steps but also to offer insights into the scientific rationale that underpins the experimental choices, ensuring a robust and reproducible structural determination.

Introduction: The Significance of Structural Elucidation

In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical and biological properties. For 1,2,4-triazine derivatives, which are known for their diverse pharmacological activities, a detailed understanding of their crystal structure provides invaluable information for structure-activity relationship (SAR) studies and rational drug design. The title compound, this compound, is a subject of interest for its potential as a scaffold in the development of novel therapeutic agents. Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining its solid-state molecular structure, revealing intricate details of bond lengths, bond angles, and intermolecular interactions.[1][2]

Synthesis and Crystallization: The Foundation of Quality Data

A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of high-quality single crystals. The quality of the crystal is paramount, as it directly impacts the resolution and accuracy of the final structure.[3]

Synthesis of this compound

The synthesis of 5-aryl-1,2,4-triazin-3-amines can be achieved through various established synthetic routes. A common approach involves the condensation of an α-keto-aldehyde or a related precursor with aminoguanidine. For the title compound, a plausible synthetic pathway is outlined below. It is imperative to ensure the final compound is of high purity, often requiring purification by techniques such as column chromatography or recrystallization.[4]

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 4-methoxybenzaldehyde in a suitable solvent (e.g., ethanol), an equimolar amount of glyoxal and a slight excess of aminoguanidine hydrochloride are added.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours, with progress monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The crude product is then subjected to flash column chromatography on silica gel to isolate the pure this compound.[4]

Cultivation of Single Crystals

The growth of diffraction-quality single crystals is often the most challenging step.[5] For organic molecules like the title compound, several crystallization techniques can be employed. The choice of solvent is critical and can significantly influence crystal morphology.[4][5]

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) is allowed to evaporate slowly in a loosely covered vial.[5] The slow rate of evaporation is crucial to allow for the orderly arrangement of molecules into a crystal lattice.[6]

-

Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, promoting crystallization.

-

Temperature Gradient: A saturated solution of the compound is slowly cooled, which decreases its solubility and can lead to the formation of single crystals. Precise control over the cooling rate is essential.[5]

For 1,2,4-triazine derivatives, a mixture of polar and non-polar solvents can be explored to optimize crystal growth. It is advisable to screen a variety of solvents and conditions to identify the optimal parameters for obtaining well-formed, single crystals of an appropriate size (typically 0.1-0.3 mm in all dimensions).[1][6]

Single-Crystal X-ray Diffraction: Data Collection and Processing

Once suitable single crystals are obtained, the next phase involves irradiating the crystal with X-rays and collecting the resulting diffraction pattern. This data contains the information necessary to determine the arrangement of atoms within the crystal.[1]

Crystal Mounting and Selection

A suitable crystal, free of cracks and other defects, is selected under a microscope.[6] It is then mounted on a goniometer head, typically using a cryoloop and a cryoprotectant to flash-cool the crystal in a stream of cold nitrogen gas (e.g., at 100 K). This cryogenic temperature minimizes thermal vibrations of the atoms, leading to a more precise determination of their positions.

Data Collection Strategy

The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[1][7] A series of diffraction images are collected as the crystal is rotated through a range of angles. Modern diffractometers automate this process, optimizing the data collection strategy to ensure a complete and redundant dataset is obtained.

Workflow for Single-Crystal X-ray Diffraction Data Collection:

Caption: Workflow from crystal preparation to structure solution.

Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure

The collected diffraction data is processed to determine the crystal structure. This is a multi-step process that involves solving the "phase problem" and refining a model of the atomic positions.

Structure Solution

The intensities of the diffracted X-ray beams are measured, but the phase information is lost. The phase problem is a central challenge in crystallography. For small molecules like this compound, direct methods are typically successful in determining the initial phases and generating an initial electron density map. This map reveals the positions of the heavier atoms. Software packages such as SHELXS are commonly used for this purpose.[8]

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares method. This iterative process adjusts the atomic coordinates, displacement parameters (which describe the thermal motion of the atoms), and other parameters to improve the agreement between the calculated and observed diffraction data. The SHELXL program is a widely used and powerful tool for structure refinement.[9]

During refinement, hydrogen atoms are typically placed in calculated positions and refined using a riding model.[8] The quality of the final refined structure is assessed by several metrics, including the R-factor, the goodness-of-fit (GooF), and the residual electron density map.

Key Parameters in Structure Refinement:

| Parameter | Description | Typical Target Value |

| R1 | A measure of the agreement between the observed and calculated structure factor amplitudes. | < 0.05 for good quality structures |

| wR2 | A weighted R-factor based on squared structure factor amplitudes. | < 0.15 for good quality structures |

| GooF | Goodness-of-Fit; should be close to 1 for a good model. | ~1.0 |

| Residual Electron Density | The difference between the observed and calculated electron density. Large peaks or holes may indicate missing atoms or disorder. | Typically < ±0.5 e/ų |

Analysis of the Crystal Structure of this compound: Expected Features

While a specific crystal structure for the title compound is not publicly available at the time of writing, we can anticipate several key structural features based on the analysis of a closely related molecule, 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine.[7][10]

Molecular Geometry

The molecule is expected to be largely planar, with a small dihedral angle between the 1,2,4-triazine ring and the phenyl ring of the methoxyphenyl group. The bond lengths and angles within the triazine and phenyl rings should conform to standard values for similar aromatic systems.

Intermolecular Interactions and Crystal Packing

Hydrogen bonding is expected to play a crucial role in the crystal packing of this compound. The amino group provides hydrogen bond donors, while the nitrogen atoms of the triazine ring act as hydrogen bond acceptors. It is highly probable that the molecules will form hydrogen-bonded dimers or more extended networks. For instance, in the related 1,3,5-triazine derivative, adjacent molecules are linked by N—H⋯N hydrogen bonds, forming inversion dimers.[7] Similar motifs, as well as potential N—H⋯O interactions involving the methoxy group, are anticipated.

Logical Flow of Structure Analysis and Interpretation:

Caption: From refined structure to scientific implications.

Data Deposition and Reporting

To ensure the integrity and accessibility of scientific findings, it is standard practice to deposit the final crystallographic data in a public repository such as the Cambridge Structural Database (CSD).[11][12] The deposited data includes the atomic coordinates, crystallographic information file (CIF), and the structure factor data. When reporting the crystal structure in a publication, the CCDC deposition number should be provided to allow other researchers to access the data.

Conclusion

The crystal structure analysis of this compound is a critical step in characterizing this potentially valuable molecule. By following a systematic approach encompassing careful synthesis and crystallization, precise data collection, and robust structure solution and refinement, a detailed and accurate three-dimensional molecular structure can be obtained. The insights gained from this analysis, particularly regarding intermolecular interactions, will be instrumental in guiding future research in the fields of drug discovery and materials science.

References

- Oreate AI Blog. (2026, January 7). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing.

- Benchchem. (n.d.). Technical Support Center: Refining Purification Techniques for 1,2,4-Triazine Derivatives.

- Unknown Author. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.

- University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction.

- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8.

- University of York, Chemistry Teaching Labs. (n.d.). Single Crystal X-ray Diffraction.

- MIT OpenCourseWare. (n.d.). The SHELX package.

- Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL.

- Benchchem. (n.d.). Single crystal X-ray diffraction of organometallic compounds.

- Thanigaimani, K., Razak, I. A., Arshad, S., Jagatheesan, R., & Santhanaraj, K. J. (2012). 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2910.

- ResearchGate. (2012). 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine.

- Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database.

- Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database.

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]

- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 7. 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biokeanos.com [biokeanos.com]

- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

A Technical Guide to the Solubility and Stability of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine for Pharmaceutical Development

Abstract

This technical guide provides a comprehensive analysis of the solubility and chemical stability of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. Understanding these fundamental physicochemical properties is a critical prerequisite for advancing any compound through the development pipeline, influencing everything from formulation and bioavailability to storage and shelf-life. This document details the theoretical underpinnings of the compound's behavior in various solvent systems, provides robust, step-by-step protocols for experimental determination, and presents a consolidated view of its stability profile under forced degradation conditions. The insights and methodologies contained herein are designed to equip researchers, medicinal chemists, and formulation scientists with the critical knowledge needed to effectively work with this and structurally related molecules.

Introduction: The Critical Role of Physicochemical Profiling

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The specific compound, this compound, combines this active core with an amine substituent, which can be crucial for target engagement, and a methoxyphenyl group, which can modulate lipophilicity and metabolic stability.

However, before the therapeutic potential of any new chemical entity (NCE) can be realized, its fundamental physicochemical properties must be thoroughly characterized. Among the most important of these are solubility and stability.

-

Solubility directly impacts a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility is a leading cause of failure for promising drug candidates, as it often leads to low and variable bioavailability.

-

Stability determines a compound's shelf-life and dictates necessary storage conditions. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.[3]

This guide serves as a foundational resource for scientists investigating this compound, providing both predictive insights based on its chemical structure and validated experimental frameworks for its empirical characterization.

Molecular Structure and Physicochemical Predictions

The structure of this compound offers key insights into its expected solubility and stability.

-

The 1,2,4-Triazine Core: This nitrogen-rich heterocyclic ring is relatively polar. However, the aromatic nature of the ring system can lead to π-stacking interactions, which may decrease solubility in certain solvents.[4]

-

The 3-Amino Group (-NH2): This primary amine is a key functional group. It can act as both a hydrogen bond donor and acceptor, which generally enhances solubility in protic solvents like water and alcohols.[5] Crucially, this group is basic and can be protonated in acidic conditions.[6] This protonation to form a salt dramatically increases aqueous solubility.[7]

-

The 5-(4-Methoxyphenyl) Group: This substituent adds significant lipophilicity (hydrophobicity) to the molecule, which will likely decrease its solubility in aqueous media but increase it in non-polar organic solvents. The methoxy group (-OCH3) offers a site for hydrogen bonding, slightly mitigating the lipophilicity of the phenyl ring.

Overall Prediction: The molecule possesses both hydrophilic (amine, triazine nitrogens) and lipophilic (methoxyphenyl) regions. This amphiphilic nature suggests its solubility will be highly dependent on the solvent system. We predict low intrinsic solubility in neutral water, which can be significantly enhanced at low pH due to the protonation of the basic amino group. Solubility is expected to be higher in polar aprotic solvents like DMSO and DMF, and moderate in alcohols. Many triazine derivatives are known to be poorly soluble in common organic solvents like chloroform.[8]

Solubility Profile: Experimental Determination and Data

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[9] This technique involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to allow equilibrium to be reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is measured.[10]

Detailed Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is a self-validating system designed to ensure accurate and reproducible solubility measurements.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (solid, >98% purity)

-

Selected solvents (e.g., Water, pH 3.0 HCl buffer, pH 7.4 PBS, Ethanol, Methanol, Acetonitrile, DMSO, Ethyl Acetate)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

0.22 µm PTFE syringe filters

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a vial. Causality: Using an excess ensures that the solution will become saturated, a prerequisite for measuring equilibrium solubility.[9]

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent to the vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (25 °C). Allow the samples to equilibrate for at least 24 hours. Causality: A 24-hour period is typically sufficient for most small molecules to reach equilibrium. To confirm, time points such as 24h and 48h can be taken; identical concentrations confirm that equilibrium has been reached.[11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material. Collect the clear filtrate into a clean HPLC vial. Causality: Filtration is critical to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility. Using a chemically inert PTFE filter prevents the compound from adsorbing to the filter material.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a pre-validated, stability-indicating HPLC-UV method. A calibration curve must be prepared using standards of known concentrations.

-

pH Measurement: For aqueous buffers, measure the final pH of the suspension to ensure the compound did not alter the buffer's pH.[9]

Representative Solubility Data

The following table summarizes the expected solubility of this compound in a range of pharmaceutically relevant solvents at 25 °C.

| Solvent System | Solvent Type | Predicted Solubility Category | Expected Range (µg/mL) | Rationale |

| Water (Deionized) | Polar Protic | Very Slightly Soluble | 1 - 10 | Poor intrinsic solubility due to lipophilic methoxyphenyl group. |

| 0.1 M HCl (pH ~1) | Aqueous Acidic | Soluble | > 10,000 | Protonation of the basic 3-amino group forms a highly soluble hydrochloride salt.[7] |

| PBS (pH 7.4) | Aqueous Buffer | Very Slightly Soluble | 5 - 15 | At physiological pH, the amine is mostly in its neutral, less soluble form. |

| Ethanol | Polar Protic | Sparingly Soluble | 100 - 1,000 | Balances polar interactions with the amine/triazine and non-polar interactions with the aryl group. |

| Methanol | Polar Protic | Sparingly Soluble | 150 - 1,200 | Similar to ethanol, slightly more polar. |

| Acetonitrile | Polar Aprotic | Slightly Soluble | 50 - 500 | Can engage in dipole-dipole interactions but lacks hydrogen bond donation. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Freely Soluble | > 50,000 | Excellent solvent for many heterocyclic compounds, capable of strong dipole and H-bond accepting interactions.[12][13] |

| Ethyl Acetate | Moderately Polar | Slightly Soluble | 30 - 300 | Limited polarity and hydrogen bonding capability. |

Stability Profile: Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify the likely degradation products and establish the intrinsic stability of a drug substance.[3][14] These studies expose the compound to conditions more severe than those used for accelerated stability testing and are mandated by regulatory bodies like the ICH.[15][16]

Rationale for Stress Conditions

The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[17] This allows for the identification of degradation products without completely destroying the parent molecule. The key stress conditions are:

-

Acid/Base Hydrolysis: Tests susceptibility to breakdown in the presence of water at high and low pH.[3]

-

Oxidation: Tests reactivity towards oxidative species.

-

Thermal Stress: Evaluates stability at elevated temperatures.

-

Photostability: Assesses degradation upon exposure to light.

Detailed Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

-

Compound stock solution (e.g., 1 mg/mL in Acetonitrile or Methanol)

-

Reagents: 1 M HCl, 1 M NaOH, 30% Hydrogen Peroxide (H₂O₂)

-

Heating block or oven

-

Photostability chamber (ICH Q1B compliant)

-

HPLC-UV system (ideally coupled with a Mass Spectrometer for peak identification)

Methodology:

-

Sample Preparation: For each condition, prepare vials containing the drug solution. Include a control sample stored under ambient conditions.

-

Acid Hydrolysis: Add an equal volume of 1 M HCl to a drug solution vial. Heat at 60 °C for 24 hours.

-

Base Hydrolysis: Add an equal volume of 1 M NaOH to a drug solution vial. Heat at 60 °C for 24 hours.

-

Oxidative Degradation: Add an equal volume of 30% H₂O₂ to a drug solution vial. Keep at room temperature for 24 hours.

-

Thermal Degradation: Place a vial of the drug solution in an oven at 80 °C for 48 hours.

-

Photolytic Degradation: Expose a vial of the drug solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

-

Sample Analysis: At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation. Use mass balance calculations to account for all the material. Identify major degradants if an MS detector is available.

Predicted Stability and Degradation Pathways

The 1,2,4-triazine ring is an electron-deficient system, which influences its stability.

| Stress Condition | Predicted Stability | Probable Degradation Pathway |

| Acidic (HCl) | Moderately Stable | The primary amine and triazine nitrogens will be protonated, which generally stabilizes the ring against hydrolytic cleavage. Minimal degradation is expected. |

| Basic (NaOH) | Potentially Labile | The triazine ring may be susceptible to nucleophilic attack by hydroxide ions, potentially leading to ring-opening or cleavage. |

| Oxidative (H₂O₂) | Potentially Labile | The electron-rich methoxyphenyl ring and the primary amine could be sites of oxidation. N-oxide formation on the triazine ring is also possible. |

| Thermal | Likely Stable | The aromatic heterocyclic structure suggests good thermal stability under dry conditions. |

| Photolytic | Potentially Labile | Aromatic and heteroaromatic systems can absorb UV light, leading to photochemical reactions. The extent of degradation needs to be determined experimentally. |

Analytical Methodologies: A Note on HPLC

A robust, stability-indicating HPLC method is the cornerstone of both solubility and stability studies. The method must be capable of separating the parent compound from any degradants, impurities, and excipients.

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is typically required to achieve adequate separation.

-

Detection: UV detection at the compound's λmax is standard. Coupling with a mass spectrometer (LC-MS) is highly advantageous for identifying unknown degradation products during stability studies.[18]

Visualized Workflows

Workflow for Solubility Determination

Caption: Experimental workflow for the shake-flask solubility assay.

Workflow for Forced Degradation Study

Caption: General workflow for conducting forced degradation studies.

Conclusion and Recommendations

The successful development of this compound hinges on a clear understanding of its solubility and stability.

-

Solubility: The compound is predicted to have low intrinsic aqueous solubility. For formulation purposes, especially for oral administration, focusing on salt formation by developing in an acidic environment is the most viable strategy to enhance solubility and bioavailability. For in vitro assays, DMSO is an appropriate solvent.

-

Stability: The compound is expected to be most susceptible to degradation under basic and oxidative conditions. Care should be taken to protect it from strong bases and oxidizing agents during synthesis, purification, and storage. Stability in the solid state is predicted to be high.

The protocols and data presented in this guide provide a robust framework for the empirical validation of these properties. Adherence to these systematic approaches will generate the high-quality, reliable data necessary to make informed decisions and accelerate the progression of this compound from a laboratory curiosity to a potential therapeutic agent.

References

-

ResearchGate. Solubility and thermodynamics of 4-(4-ethoxyphenyl)-5-(3,4,5-trimethoxybenzoyl)-3,4-dihydropyrimidin-2(1H)-one in various pure solvents at different temperatures. Available from: [Link]

-

ResearchGate. Preferential solvation of 4-(4-ethoxyphenyl)-5-(3,4,5-trimethoxybenzoyl)-3,4-dihydropyrimidin-2(1 H )-one in {PEG 400 (1) + water (2)} mixtures. Available from: [Link]

-

Journal of Applied Pharmaceutical Science. Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Available from: [Link]

-

Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. Available from: [Link]

-

SpringerLink. Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Available from: [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

International Council for Harmonisation (ICH). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. Available from: [Link]

-

ResearchGate. Synthesis of 5-[(Thiophen-3-yl)amino]-1,2,4-triazines. Available from: [Link]

-

Scholars Research Library. An efficient synthesis of 1, 2, 4-triazine derivatives and their in vitro antimicrobial activity. Available from: [Link]

-

Tesis Doctorals en Xarxa. Structural characterization of triazines. Available from: [Link]

-

National Center for Biotechnology Information (NCBI). Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

-

Chemistry LibreTexts. Advanced Properties of Amines. Available from: [Link]

-

ARKAT USA, Inc. Novel one pot synthesis of substituted 1,2,4-triazines. Available from: [Link]

-

European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available from: [Link]

-

ResearchGate. 3-(Arylamino)-1,2,4-triazin-5-one: A Novel Synthesis and Its Use. Available from: [Link]

-

MDPI. Novel 5-Aryl-[12][13][14]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. Available from: [Link]

-

University of York. Solubility and pH of amines. Available from: [Link]

-

International Council for Harmonisation (ICH). ICH Q1 guideline on stability testing of drug substances and drug products. Available from: [Link]

-

National Center for Biotechnology Information (NCBI). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans. Available from: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

-

SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. Available from: [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]

-

National Center for Biotechnology Information (NCBI). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. Available from: [Link]

-

ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available from: [Link]

-

U.S. Food & Drug Administration (FDA). Q1 Stability Testing of Drug Substances and Drug Products. Available from: [Link]

-

Lumen Learning. Properties of amines. Available from: [Link]

-

ACS Publications. Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Available from: [Link]

-

ACS Publications. Preparation and Performance of High-Temperature-Resistant and Eco-Friendly Fluid Loss Reducer. Available from: [Link]

-

International Council for Harmonisation (ICH). Quality Guidelines. Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

Reddit. How does pH affect water solubility of organic acids (or acids in general)?. Available from: [Link]

-

Chem-Impex International. 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. Available from: [Link]

-

ResearchGate. Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Available from: [Link]

-

National Center for Biotechnology Information (NCBI). Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[12][13][14]Triazolo[4,3-c]. Available from: [Link]

-

ResearchGate. 10 questions with answers in TRIAZINES | Science topic. Available from: [Link]

-

National Center for Biotechnology Information (NCBI). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Available from: [Link]

-

MDPI. 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Available from: [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. researchgate.net [researchgate.net]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tdx.cat [tdx.cat]

- 5. issr.edu.kh [issr.edu.kh]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. enamine.net [enamine.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ajrconline.org [ajrconline.org]

- 15. database.ich.org [database.ich.org]

- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. sgs.com [sgs.com]

- 18. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Biological Activities of Novel 1,2,4-Triazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,2,4-triazine derivatives, offering valuable insights for researchers, scientists, and drug development professionals.[1] This document summarizes key quantitative data, details essential experimental protocols, and visualizes relevant biological pathways to facilitate a comprehensive understanding of this important class of compounds.

Introduction: The Versatility of the 1,2,4-Triazine Core

Heterocyclic compounds are crucial in biochemical processes, and the 1,2,4-triazine ring system, an aromatic heterocycle with three nitrogen atoms, is of significant interest in medicinal chemistry due to its wide range of biological activities. These derivatives have shown potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3][4] The versatility of the 1,2,4-triazine scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties. This guide will explore the synthesis, biological activities, and structure-activity relationships of novel 1,2,4-triazine derivatives.

The general synthesis of substituted 1,2,4-triazines often involves the condensation reaction of a 1,2-dicarbonyl compound with a corresponding acid hydrazide.[5] A common method involves reacting benzil with semicarbazide or thiosemicarbazide to form the foundational 1,2,4-triazine ring.

Anticancer Activity: Targeting Key Signaling Pathways

1,2,4-Triazine derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of cancer cell lines.[1][6] Their mechanisms of action often involve the inhibition of critical signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.[1][7][8]

Mechanism of Action: Inhibition of Pro-Survival Pathways

Several studies have shown that 1,2,4-triazine derivatives can induce apoptosis in cancer cells by inhibiting key kinases involved in cell survival and proliferation.[7][8][9] For instance, certain derivatives have been found to inhibit mTOR, a central regulator of cell growth, proliferation, and survival.[7][8] The inhibition of the PI3K/Akt/mTOR pathway is a key strategy in cancer therapy, and 1,2,4-triazines represent a promising scaffold for developing inhibitors of this pathway.

Diagram: PI3K/Akt/mTOR Signaling Pathway Inhibition by 1,2,4-Triazine Derivatives

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 1,2,4-triazine derivatives.

Quantitative Anticancer Activity Data

The in vitro anticancer activity of representative 1,2,4-triazine derivatives is often evaluated using the MTT assay to determine the half-maximal inhibitory concentration (IC50).

| Compound ID | R1 Substituent | R2 Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | Phenyl | Phenyl | MCF-7 (Breast) | 7.8 | [1] |

| 1b | 4-Chlorophenyl | Phenyl | MCF-7 (Breast) | 5.2 | [1] |

| 1c | 4-Methoxyphenyl | Phenyl | MCF-7 (Breast) | 10.1 | [1] |

| 7a | Acridone conjugate | - | HCT116 (Colorectal) | Good Activity | [10] |

| 7e | Acridone conjugate | - | A-172 (Glioblastoma) | Good Activity | [10] |

Structure-Activity Relationship (SAR) Insights:

-

Substitution at the C5 and C6 positions of the triazine ring significantly impacts anticancer activity.[1]

-

Electron-withdrawing groups, such as chlorine, at the para position of the phenyl ring at C5 can enhance cytotoxicity.[1]

-

Conjugating the 1,2,4-triazine core with other heterocyclic systems, like acridone, can lead to potent antiproliferative compounds.[10]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazine derivatives and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.[1]

Antimicrobial and Antiviral Activities

The emergence of drug-resistant pathogens highlights the urgent need for new antimicrobial and antiviral agents.[11] 1,2,4-triazine derivatives have demonstrated promising activity against a range of bacteria, fungi, and viruses.[2][12][13]

Antibacterial and Antifungal Activity

Several novel 1,2,4-triazine derivatives have been synthesized and evaluated for their in vitro antimicrobial activity.[12][14] The activity is often assessed by determining the minimum inhibitory concentration (MIC).

| Compound Type | Target Organism | Activity | Reference |

| Quinoline-containing 1,2,4-triazines | Various bacteria and fungi | Good antimicrobial activity | [14] |

| Fused 1,2,4-triazines | Staphylococcus aureus, Mycobacterium tuberculosis | Promising antibiotic activity | [14] |

| Thione-substituted 1,2,4-triazines | Various bacteria and fungi | Screened for antimicrobial activity | [12] |

Antiviral Potential

As structural analogues of purine bases, pyrrolo[2,1-f][1][15]triazines are considered potential antiviral compounds.[16] Studies have shown their activity against various RNA viruses, including influenza.[16][17]

A study on 2,4-disubstituted pyrrolo[2,1-f][1][15]triazines identified a compound with significant antiviral activity against the influenza A/Puerto Rico/8/34 (H1N1) strain, with an IC50 of 4 µg/mL and a high selectivity index of 188.[16] Molecular docking studies suggest that the mechanism of action may involve the inhibition of neuraminidase.[16]

Diagram: Experimental Workflow for Antiviral Activity Screening

Caption: Workflow for evaluating the antiviral activity of 1,2,4-triazine derivatives.

Anti-inflammatory Properties

Chronic inflammation is a key factor in many diseases. Certain 1,2,4-triazine derivatives have shown potent anti-inflammatory and analgesic activities.[15][18]

One study investigated a series of N-arylidene-N'-[5-(4-isobutylphenyl)-[1][15]-triazin-3-yl] hydrazines and found that some compounds exhibited significant anti-inflammatory effects without causing stomach ulceration, a common side effect of non-steroidal anti-inflammatory drugs (NSAIDs).[15] Another study identified 1,2,4-triazine derivatives that can suppress inflammatory responses in diabetic conditions by inhibiting the AGE-RAGE-mediated inflammatory cascade in monocytes.[19][20] These compounds inhibited the induction of COX-2 and the production of PGE2.[19][20]

Conclusion and Future Directions

The 1,2,4-triazine scaffold is a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The structure-activity relationships highlighted in various studies demonstrate that targeted modifications of the triazine ring can lead to significant improvements in anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] Further research, including in vivo studies, is necessary to fully elucidate the therapeutic potential of these promising compounds.[7]

References

-

Al-Salihi, S. A., & Al-Janabi, A. S. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 5(4), 573-587. [Link]

-

Fahmy, H. H., & El-Sayed, M. A. (2009). Synthesis and analgesic-anti-inflammatory activities of some 1,2,4-triazine derivatives. Archives of Pharmacal Research, 32(11), 1539-1547. [Link]

-

Szymańska, E., Szymański, P., Mikiciuk-Olasik, E., & Wtorek, K. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(7), 2011. [Link]

-

Khalifa, M. M. A. (2008). Synthesis and antimicrobial evaluation of novel 1,2,4-triazine derivatives. Oriental Journal of Chemistry, 24(3), 937-944. [Link]

-

Siddiqui, N., Rana, A., Khan, S. A., & Haque, S. E. (2007). Synthesis of 1,2,4-triazine derivatives as potential anti-anxiety and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 17(15), 4178-4182. [Link]

-

Brown, D. G., et al. (2020). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry, 63(17), 9485-9504. [Link]

-

Brown, D. G., et al. (2020). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. ACS Publications. [Link]

-

Gouda, M. A., et al. (2021). The search for new drugs: Synthesis and antiviral activity of 1,2,4-triazine derivatives. ResearchGate. [Link]

-

Dawane, B. S., et al. (2010). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 1(8), 287-296. [Link]

-

Ali, M. F., & El-Sayed, W. A. (2018). Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. ResearchGate. [Link]

-

Li, Y., et al. (2022). Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. Archiv der Pharmazie, 355(11), e2200479. [Link]

-

Krasavin, M., et al. (2023). Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. Molecules, 28(5), 2351. [Link]

-

Christopher, J. A., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry, 55(3), 1251-1260. [Link]

-

Musioł, R. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. ResearchGate. [Link]

-